4-Octylbenzenesulfonic acid
CAS No.: 17012-98-5
Cat. No.: VC17880690
Molecular Formula: C14H22O3S
Molecular Weight: 270.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17012-98-5 |
---|---|
Molecular Formula | C14H22O3S |
Molecular Weight | 270.39 g/mol |
IUPAC Name | 4-octylbenzenesulfonic acid |
Standard InChI | InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3,(H,15,16,17) |
Standard InChI Key | MSOTUIWEAQEETA-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Octylbenzenesulfonic acid consists of a benzene ring substituted with a sulfonic acid group () at the para position and an n-octyl chain () at the fourth carbon (Figure 1). The octyl chain confers hydrophobicity, while the sulfonic acid group enhances water solubility through ionization. The sodium salt derivative (CAS 6149-03-7), sodium 4-octylbenzenesulfonate, is a related surfactant with the formula and a molar mass of 292.37 g/mol .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 270.39 g/mol | |
SMILES Notation | CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
InChI Key | MSOTUIWEAQEETA-UHFFFAOYSA-N |
Spectral and Stereochemical Data
The compound’s infrared (IR) spectrum typically shows strong absorption bands for the sulfonic acid group () near 1180 cm (asymmetric S=O stretch) and 1040 cm (symmetric S=O stretch) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the aromatic protons (δ 7.6–7.8 ppm) and the aliphatic octyl chain (δ 0.8–1.5 ppm) .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via sulfonation of 4-octylbenzene using concentrated sulfuric acid or oleum:
Neutralization with sodium hydroxide yields the sodium salt, a common anionic surfactant . Industrial production optimizes reaction conditions (temperature: 80–120°C, time: 4–6 hours) to achieve >90% yield .
Purification and Quality Control
Crude product is purified via recrystallization from methanol or dimethyl sulfoxide (DMSO). Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry ensure purity (>98%) .
Physicochemical Properties
Thermal Stability and Solubility
The sodium salt exhibits a melting point >300°C, whereas the free acid decomposes at lower temperatures due to proton mobility . Solubility in polar solvents is moderate:
Table 2: Comparative Solubility Data
Solvent | 4-Octylbenzenesulfonic Acid | Sodium Salt |
---|---|---|
Water | Insoluble | Soluble |
Methanol | Slightly soluble | Soluble |
DMSO | Soluble | Soluble |
Surface Activity and Critical Micelle Concentration (CMC)
The sodium salt reduces water’s surface tension to 35–40 mN/m at 25°C, with a CMC of 1.2–1.5 mM . QSAR models correlate its hydrophobicity (logP = 3.8) and polar surface area (75 Ų) with enhanced micelle formation .
Industrial and Research Applications
Surfactant Formulations
The sodium salt is a key component in laundry detergents, emulsifiers, and wetting agents due to its ability to stabilize oil-water interfaces. In membrane cleaning, it achieves >90% fouling reversal in polymer membranes by solubilizing organic deposits .
Specialty Chemistry
The acid serves as a catalyst in esterification and alkylation reactions, leveraging its strong acidity (pKa ≈ −2) . Recent studies explore its use in drug delivery systems to enhance hydrophobic drug solubility.
Recent Research Advancements
Membrane Compatibility Studies
A 2005 study by Orange County Water District evaluated 4-octylbenzenesulfonic acid’s compatibility with polyamide membranes. It demonstrated superior cleaning efficiency (1.8/2.0 rating) compared to SDS (1.6/2.0) by effectively removing organic foulants without damaging membrane integrity .
QSAR Modeling Insights
Molecular descriptors such as molar refractivity (MR = 85.3) and polarizability (35.6 ų) predict its interfacial activity. Octylbenzenesulfonic acid’s hydrophilic-lipophilic balance (HLB = 12.5) optimizes its use in emulsion stabilization .
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